Gossypol
Overview
Description
Gossypol is a natural phenolic compound derived from the cotton plant (genus Gossypium). It is a yellow pigment and a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes . This compound exhibits atropisomerism, with the two enantiomers having different biochemical properties . Historically, it has been tested as a male oral contraceptive in China and is known for its antimalarial properties .
Mechanism of Action
Target of Action
Gossypol, a polyphenolic aldehyde derived from cottonseed plants, primarily targets the Bcl-2 family of anti-apoptotic proteins . The Bcl-2 family plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting these proteins, this compound promotes apoptosis, particularly in tumor cells .
Mode of Action
This compound interacts with its primary targets, the Bcl-2 proteins, by binding to them and inhibiting their function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis. As a result, tumor cells that would otherwise evade apoptosis are induced to undergo programmed cell death .
Biochemical Pathways
This compound affects several biochemical pathways related to apoptosis and cell survival. The most notable is the Bcl-2-regulated apoptosis pathway . By inhibiting Bcl-2 proteins, this compound disrupts this pathway, leading to increased apoptosis. This effect is particularly pronounced in tumor cells, where evasion of apoptosis is a common survival strategy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties can vary, this compound is known to be orally bioavailable and is metabolized by the body . It has a narrow therapeutic range of doses, and its use can be associated with certain risks, such as the risk of permanent irreversible sterility .
Result of Action
The primary molecular effect of this compound’s action is the induction of apoptosis in tumor cells . On a cellular level, this leads to a reduction in tumor cell proliferation and survival . This compound has demonstrated efficacy against various types of cancer cells, and its use is associated with manageable toxicity profiles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and toxicity . Additionally, the specific type of cancer cells (their genetic makeup and resistance mechanisms) can also influence the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Gossypol permeates cells and acts as an inhibitor for several dehydrogenase enzymes . It interacts with various enzymes, proteins, and other biomolecules, affecting biochemical reactions. The structure of this compound exhibits atropisomerism, with the two enantiomers having different biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . This compound also suppresses cell growth and migration, and increases caspase-dependent cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . This compound also upregulates the pro-apoptotic Bcl-2 member Bax .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gossypol can be extracted from cottonseed meal using various methods:
- Removal of oil with petroleum ether followed by extraction with ether.
- Precipitation of this compound as the acetic acid compound.
- Precipitation of this compound as the aniline compound .
Industrial Production Methods: A simple method involves the acid hydrolysis of dianilinothis compound, resulting in this compound yields of about 86%. The this compound can be purified by recrystallization as this compound-acetic acid from a mixture of ethyl ether and acetic acid .
Chemical Reactions Analysis
Types of Reactions: Gossypol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gossypolone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can react with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Amines are used under mild conditions.
Major Products:
Oxidation: Gossypolone.
Reduction: Dihydrothis compound.
Substitution: Schiff bases.
Scientific Research Applications
Gossypol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives.
Biology: Studied for its role in inhibiting dehydrogenase enzymes.
Medicine: Investigated for its potential as an anticancer agent, male contraceptive, and antimalarial drug
Industry: Utilized in the production of cottonseed oil and as a natural pesticide.
Comparison with Similar Compounds
Gossypetin: A flavonoid found in cotton plants with antioxidant properties.
Gossypin: Another flavonoid with bactericidal activities.
Gossypose: A trisaccharide with immunomodulatory effects.
Uniqueness of Gossypol: this compound is unique due to its multifaceted biological activities, including antifertility, antiviral, antioxidant, antimicrobial, and antimalarial properties . Its ability to inhibit the Bcl-2 family of proteins and RNA-dependent RNA polymerase sets it apart from other similar compounds .
This compound’s diverse applications and unique properties make it a compound of significant interest in various fields of scientific research and industry.
Properties
IUPAC Name |
7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSWRVVCFFDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023110 | |
Record name | Gossypol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Gossypol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |
Record name | Gossypol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...This study ... aimed to investigate the potential relationship between gossypol-induced cytotoxicity of human promyelocytic leukemia cell line (HL-60) leukemic cells and intracellular serine/threonine protein phosphatase (PP) dynamics and human telomerase reverse transcriptase (hTERT) activity. Gossypol was found to be cytotoxic in HL-60 cells with the IC(50) dose of 4.5 microM. The combination of gossypol and okadaic acid in IC(50) doses revealed the increased cytotoxicity in a time-dependent manner. Treatment of cells with gossypol has shown significant decrease in PP2A activity. The expression of the PP2A catalytic subunit was downregulated in gossypol-treated cells with 24 hours' intervals. hTERT mRNA levels were gradually decreased. In conclusion, during gossypol-induced cytotoxicity, intracellular activity and expression of PP2A was decreased as well as the activity of hTERT. The variation of hTERT activity in gossypol-treated HL-60 cells may be the potential reason for the phosphatase interaction during the gossypol treatment of leukemic cells resulting in cellular cytotoxicity., Gossypol, a cottonseed extract derivative, acts as a BH3-mimetic, binding to the BH3 pocket of antiapoptotic proteins and displacing pro-death partners to induce apoptosis. ... Since chronic lymphocytic leukemia (CLL) cells express high levels of antiapoptotic proteins that act as a survival mechanism for these replicationally quiescent lymphocytes, we investigated whether gossypol induces apoptosis in these cells and what mechanism underlies gossypol-mediated cytotoxicity. Gossypol induced cell death in a concentration- and time-dependent manner; 24-hour incubation with 30 uM gossypol resulted in 50% cell death (median; range, 10%-80%; n = 47) that was not abrogated by pan-specific caspase inhibitor. Starting at 4 hours, the mitochondrial outer membrane was significantly permeabilized (median, 77%; range, 54%-93%; n = 15). Mitochondrial outer membrane permeabiliztaion (MOMP) was concurrent with increased production of reactive oxygen species (ROS); however, antioxidants did not abrogate gossypol-induced cell death. Mitochondrial membrane permeabilization was also associated with loss of intracellular adenosine triphosphate (ATP), activation of BAX, and release of cytochrome c and apoptosis-inducing factor (AIF), which was translocated to the nucleus. Blocking AIF translocation resulted in a decreased apoptosis, suggesting that AIF contributes to gossypol-mediated cytotoxicity in CLL lymphocytes., Gossypol, a natural compound present in cottonseeds, displays antiproliferative and pro-apoptotic effects against various cancer cells. The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth. Here, the molecular mechanisms of apoptosis induced by (-)-gossypol were studied in human prostate cancer cells. MATERIALS AND METHODS: After the prostate cancer cell DU-145 had been treated with (-)-gossypol, the trypan blue exclusion assay and DNA fragment end-labeling assay were used to stain the dead cells and to detect DNA laddering, respectively. The effects of (-)-gossypol on the expression of apoptotic-regulated gene markers in both death receptor- and mitochondria-mediated apoptotic pathways, such as the Bcl-2 family and caspase, etc., were detected by RT-PCR and Western blot analysis. To further investigate the apoptotic pathways induced by (-)-gossypol, different caspase inhibitors were used to block caspase activities and cell viability was detected by the CellTiter 96 AQueous assay in DU-145 cells. RESULTS: At a 5-10 microM dose-level, (-)-gossypol significantly enhanced apoptosis measured by DNA fragmentation. (-)-Gossypol caused apoptosis in DU-145 cells through the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the mRNA and protein levels. (-)-Gossypol also activated caspases-3, -8 and -9 and increased PARP [poly (ADP-ribose) polymerase] cleavage. Furthermore, (-)-gossypol-induced apoptosis might be due to an increase in CAD (caspase-activated deoxyribonuclease) proteins and a decrease in ICAD (inhibitor of CAD) proteins. By using caspase inhibitors, (-)-gossypol caused apoptosis via the caspase-dependent pathways. CONCLUSION: /These/ results indicated that the apoptotic processes caused by (-)-gossypol are mediated by the regulation of the Bcl-2 and caspase families in human prostate cancer cells. /The/ data also suggested that (-)-gossypol may have chemotheraputic benefits for prostate cancer patients., Development of resistance to TRAIL, an apoptosis-inducing cytokine, is one of the major problems in its development for cancer treatment. Thus pharmacological agents that are safe and can sensitize the tumor cells to TRAIL, are urgently needed. ... Whether gossypol, a BH3 mimetic that is currently in the clinic, can potentiate TRAIL-induced apoptosis /was examined/. Intracellular esterase activity, subG1 cell cycle arrest, and caspase-8, -9, and -3 activity assays revealed that gossypol potentiated TRAIL-induced apoptosis in human colon cancer cells. Gossypol also downregulated cell survival proteins (Bcl-xL, Bcl-2, survivin, XIAP, and cFLIP) and dramatically upregulated TRAIL death receptor (DR) 5 expression but had no effect on DR 4 and decoy receptors. Gossypol-induced receptor induction was not cell type-specific, as DR5 induction was observed in other cell types. Deletion of DR5 by small interfering RNA significantly reduced the apoptosis induced by TRAIL and gossypol. Gossypol's induction of the death receptor required the induction of CHOP, and thus, gene silencing of CHOP abolished gossypol-induced DR5 expression and associated potentiation of apoptosis. ERK1/2 activation but not p38 MAPK and JNK activation also was required for gossypol-induced TRAIL receptor induction; gene silencing of ERK abolished both DR5 induction and potentiation of apoptosis by TRAIL. ... Reactive oxygen species (ROS) produced by gossypol treatment was critical for TRAIL receptor induction and apoptosis potentiation. Overall, our results show that gossypol enhances TRAIL-induced apoptosis through the downregulation of cell survival proteins and the upregulation of TRAIL death receptors through the ROS-ERK-CHOP-DR5 pathway. | |
Record name | Gossypol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |
CAS No. |
20300-26-9, 303-45-7, 90141-22-3 | |
Record name | (+)-Gossypol | |
Source | CAS Common Chemistry | |
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Record name | Gossypol | |
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Record name | (-)-Gossypol | |
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Record name | Gossypol | |
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Record name | Gossypol | |
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Record name | GOSSYPOL, (R)- | |
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Record name | GOSSYPOL | |
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Record name | Gossypol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |
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Record name | (-)-Gossypol | |
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Melting Point |
184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |
Record name | Gossypol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (-)-Gossypol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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